molecular formula C16H15ClF2O B14304546 Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro- CAS No. 120737-98-6

Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-

Cat. No.: B14304546
CAS No.: 120737-98-6
M. Wt: 296.74 g/mol
InChI Key: HUTPJDNRDUHAQE-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(3-chloropropoxy)methylene]bis[4-fluoro-: is an organic compound that features a benzene ring substituted with a 3-chloropropoxy group and a methylene bridge connecting two 4-fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with benzene derivatives such as 4-fluorobenzene and 3-chloropropanol.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods:

  • Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloropropoxy group, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability in various chemical environments.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.
  • The methylene bridge and 4-fluoro groups play a crucial role in its binding affinity and specificity.
  • The mechanism of action involves the modulation of biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

  • Benzene, 1-chloro-3-methoxy-
  • Benzene, 1-methyl-3-(1-methylethenyl)-
  • Benzene, 1-(1-methylethenyl)-3-(1-methylethyl)-

Comparison:

  • Benzene, 1,1’-[(3-chloropropoxy)methylene]bis[4-fluoro- is unique due to the presence of both a 3-chloropropoxy group and a methylene bridge, which are not commonly found together in similar compounds.
  • The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for specific applications.

Properties

CAS No.

120737-98-6

Molecular Formula

C16H15ClF2O

Molecular Weight

296.74 g/mol

IUPAC Name

1-[3-chloropropoxy-(4-fluorophenyl)methyl]-4-fluorobenzene

InChI

InChI=1S/C16H15ClF2O/c17-10-1-11-20-16(12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,16H,1,10-11H2

InChI Key

HUTPJDNRDUHAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCCl)F

Origin of Product

United States

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